Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
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Overview
Description
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl ester, an allyloxycarbonyl group, and a dihydropyrrolo[3,4-c]pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form pyrazoline intermediates, which can then be oxidized to form pyrazoles . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions . Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles .
Scientific Research Applications
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties and reactivity.
Pyrazoline derivatives: These compounds are reduced forms of pyrazoles and have different chemical and biological properties.
Indazole derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their arrangement of nitrogen atoms.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 6,6-dimethyl-3-(prop-2-enoxycarbonylamino)-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H20N4O4/c1-5-7-22-12(19)16-11-9-8-15-14(3,4)10(9)18(17-11)13(20)21-6-2/h5,15H,1,6-8H2,2-4H3,(H,16,17,19) |
InChI Key |
MRSLLYMBPYEZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)NC(=O)OCC=C |
Origin of Product |
United States |
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